molecular formula C18H24N6O5 B221417 Abacavir succinate CAS No. 168146-84-7

Abacavir succinate

Katalognummer: B221417
CAS-Nummer: 168146-84-7
Molekulargewicht: 404.4 g/mol
InChI-Schlüssel: BOONDNCXQPMXQT-SCYNACPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Abacavirsuccinat ist eine Verbindung, die zur Behandlung von HIV/AIDS eingesetzt wird. Es handelt sich um einen Nukleosid-Reverse-Transkriptase-Inhibitor (NRTI), der durch Blockieren des Enzyms Reverse Transkriptase wirkt, das für die Replikation des HIV-Virus unerlässlich ist . Abacavirsuccinat wird häufig in Kombination mit anderen antiretroviralen Medikamenten verwendet, um seine Wirksamkeit zu erhöhen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Abacavir umfasst mehrere Schritte, beginnend mit einem geeigneten Di-Haloaminopyrimidin. Das Schlüsselzwischenprodukt wird durch Reaktion dieses Ausgangsmaterials mit einem Aminoalkohol erhalten, gefolgt von Cyclisierung und Substitution eines Chloratoms durch Cyclopropylamin . Dieser Prozess erfordert eine sorgfältige Kontrolle der Reaktionsbedingungen, einschließlich Temperatur und pH-Wert, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Abacavirsuccinat verwendet oft biokatalytische Verfahren aufgrund ihrer milden, selektiven und umweltfreundlichen Natur . Diese Verfahren verwenden Enzyme, um bestimmte Reaktionen zu katalysieren, wodurch der Bedarf an aggressiven Chemikalien und extremen Bedingungen reduziert wird. Dieser Ansatz verbessert nicht nur die Nachhaltigkeit des Produktionsprozesses, sondern erhöht auch die Gesamteffizienz.

Wirkmechanismus

Target of Action

Abacavir succinate is a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) used to treat HIV and AIDS . Its primary target is the reverse transcriptase enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1) . This enzyme is crucial for the replication of the HIV virus.

Mode of Action

Abacavir is converted within the body to its active form, carbovir triphosphate . This active metabolite competes with the natural substrate, deoxyguanosine-5’-triphosphate (dGTP), for incorporation into the viral DNA . By doing so, it inhibits the HIV reverse transcriptase enzyme competitively and acts as a chain terminator of DNA synthesis . This results in the prevention of viral replication.

Biochemical Pathways

Abacavir is primarily metabolized via two pathways: uridine diphosphate glucuronyltransferase and alcohol dehydrogenase . These pathways result in the formation of inactive metabolites. Less than 2% of abacavir metabolism involves minor pathways, such as transformation into carbovir, followed by phosphorylation of carbovir into carbovir 50-monophosphate by inosine phosphotransferase .

Pharmacokinetics

Abacavir is rapidly absorbed after oral administration, with peak concentrations occurring 0.63–1 hour after dosing . The absolute bioavailability of abacavir is approximately 83% . Abacavir pharmacokinetics are linear and dose-proportional over the range of 300–1200 mg/day . The apparent volume of distribution of abacavir after intravenous administration is approximately 0.86 ± 0.15 L/kg . Binding to plasma proteins is about 50% and is independent of the plasma abacavir concentration . Abacavir is extensively metabolized by the liver; less than 2% is excreted as unchanged drug in the urine .

Result of Action

The antiviral effect of abacavir is due to its intracellular anabolite, carbovir-triphosphate (CBV-TP) . This metabolite has been shown to have a long elimination half-life (>20 hours), supporting once-daily dosing .

Action Environment

Therapeutic drug monitoring has been infrequently employed for abacavir as it is the intracellular concentrations of carbovir triphosphate which would be most likely to be associated with drug effect and these are difficult and costly to measure on a routine basis .

Biochemische Analyse

Biochemical Properties

Intracellularly, abacavir succinate is converted by cellular enzymes to the active metabolite carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP) . This active metabolite competes for incorporation into viral DNA, inhibiting the HIV reverse transcriptase enzyme competitively and acting as a chain terminator of DNA synthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The drug prevents human immunodeficiency virus (HIV) from multiplying in the body .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its active metabolite, carbovir triphosphate . This metabolite competes with the natural substrate dGTP and inhibits the activity of HIV-1 reverse transcriptase, an enzyme needed for HIV virus replication . It also acts as a chain terminator of DNA synthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways where it interacts with enzymes or cofactors . Intracellularly, it is converted by cellular enzymes to the active metabolite carbovir triphosphate .

Transport and Distribution

This compound is distributed to extravascular spaces . The apparent volume of distribution of abacavir after intravenous administration is approximately 0.86 ± 0.15 L/kg .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of abacavir involves several steps, starting from a suitable di-halo aminopyrimidine. The key intermediate is obtained by reacting this starting material with an aminoalcohol, followed by cyclization and displacement of a chlorine atom with cyclopropylamine . This process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity.

Industrial Production Methods: Industrial production of abacavir succinate often employs biocatalytic methods due to their mild, selective, and environmentally friendly nature . These methods utilize enzymes to catalyze specific reactions, reducing the need for harsh chemicals and extreme conditions. This approach not only improves the sustainability of the production process but also enhances the overall efficiency.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Abacavirsuccinat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind für seinen Stoffwechsel und seine Aktivierung im Körper unerlässlich.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Abacavirsuccinat verwendet werden, sind Uridindiphosphat-Glucuronyltransferase und Alkoholdehydrogenase . Diese Enzyme erleichtern die Umwandlung von Abacavir in seine aktiven Metaboliten, die für seine antivirale Aktivität entscheidend sind.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Abacavirsuccinat gebildet werden, sind inaktive Glucuronid- und Carboxylmetabolite . Diese Metaboliten werden hauptsächlich über den Urin und den Stuhl aus dem Körper ausgeschieden.

Wissenschaftliche Forschungsanwendungen

Abacavirsuccinat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es als Schlüsselkomponente der antiretroviralen Therapie bei HIV/AIDS eingesetzt . Seine Wirksamkeit und Sicherheit wurden umfassend untersucht, was es zu einem wertvollen Werkzeug im Kampf gegen HIV macht.

In der Chemie dient Abacavirsuccinat als Modellverbindung für die Untersuchung von Nukleosid-Analoga und ihren Wechselwirkungen mit Enzymen . Seine einzigartige Struktur und Reaktivität geben Einblicke in die Entwicklung und Entwicklung neuer antiviraler Wirkstoffe.

In der Industrie stellt die Produktion von Abacavirsuccinat unter Verwendung biokatalytischer Verfahren einen bedeutenden Fortschritt in der nachhaltigen pharmazeutischen Herstellung dar . Diese Verfahren reduzieren die Umweltauswirkungen der Arzneimittelproduktion und verbessern die Gesamteffizienz des Prozesses.

Wirkmechanismus

Abacavirsuccinat übt seine Wirkung durch Hemmung der Aktivität des HIV-1-Reverse-Transkriptase-Enzyms aus . Intrazellulär wird es in Carbovirtriphosphat umgewandelt, ein Analogon von Desoxyguanosin-5’-triphosphat (dGTP) . Carbovirtriphosphat konkurriert mit dem natürlichen Substrat dGTP und wird in die virale DNA eingebaut, was zur Beendigung der DNA-Synthese und zur Hemmung der Virusreplikation führt .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Abacavir succinate is a potent antiretroviral medication primarily used in the treatment of HIV-1 infection. It functions as a nucleoside reverse transcriptase inhibitor (NRTI), specifically a carbocyclic guanosine analog, and has been shown to exhibit significant antiviral activity against HIV. This article delves into the biological activity of this compound, including its pharmacokinetics, mechanism of action, clinical efficacy, and safety profile, supported by data tables and case studies.

Abacavir is converted intracellularly to its active metabolite, carbovir-triphosphate (CBV-TP), which inhibits the reverse transcriptase enzyme crucial for viral replication. The inhibition occurs through the incorporation of CBV-TP into viral DNA, leading to chain termination during reverse transcription. This mechanism makes abacavir effective against various strains of HIV, including those resistant to other NRTIs.

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates its rapid absorption and extensive bioavailability:

  • Absorption : Following oral administration, abacavir exhibits an absolute bioavailability of approximately 83% .
  • Distribution : The volume of distribution is about 0.86 L/kg, with plasma protein binding around 50% .
  • Metabolism : Abacavir is primarily metabolized by alcohol dehydrogenase and glucuronosyltransferase, resulting in inactive metabolites .
  • Excretion : The drug has a half-life of approximately 1.5 hours in plasma, but its active metabolite has a longer half-life exceeding 20 hours .

Table 1: Pharmacokinetic Parameters of Abacavir

ParameterValue
Absolute Bioavailability83%
Volume of Distribution0.86 L/kg
Plasma Protein Binding~50%
Half-Life (Active Metabolite)>20 hours

Clinical Efficacy

Abacavir is effective in combination with other antiretroviral agents for treating HIV. Clinical trials have demonstrated its efficacy in reducing viral load and improving CD4 cell counts among patients.

Case Studies

  • Case Study 1 : A 46-year-old female patient initiated therapy with abacavir and experienced a mild rash on day 8. Monitoring revealed no progression to more severe symptoms, indicating a manageable hypersensitivity reaction .
  • Case Study 2 : A 29-year-old male with low CD4 counts developed myalgias and fever after starting abacavir therapy. Symptoms resolved after discontinuation, highlighting the importance of monitoring for hypersensitivity reactions .
  • Case Study 3 : A 40-year-old woman with known HLA-B5701 positivity experienced dyspnea and rash shortly after beginning therapy. Immediate discontinuation led to resolution of symptoms, emphasizing the need for HLA-B5701 screening prior to treatment initiation .

Safety Profile

Abacavir is associated with several adverse effects, most notably hypersensitivity reactions that can be severe or life-threatening. The risk of hypersensitivity is significantly increased in patients who are HLA-B*5701 positive. Other common side effects include nausea, vomiting, and abdominal pain.

Table 2: Adverse Effects Associated with Abacavir

Adverse EffectFrequency
Hypersensitivity ReactionUp to 8% in treated patients
NauseaCommon
VomitingCommon
Abdominal PainCommon

Eigenschaften

IUPAC Name

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O.C4H6O4/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;5-3(6)1-2-4(7)8/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1-2H2,(H,5,6)(H,7,8)/t8-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOONDNCXQPMXQT-SCYNACPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

136470-78-5 (parent)
Record name Abacavir succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168146847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168146-84-7
Record name Abacavir succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168146847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABACAVIR SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40FH6D8CHK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abacavir succinate
Reactant of Route 2
Abacavir succinate
Reactant of Route 3
Abacavir succinate
Reactant of Route 4
Abacavir succinate
Reactant of Route 5
Abacavir succinate
Reactant of Route 6
Abacavir succinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.